

A Spectroscopic Showdown: Unmasking the Isomers of 2-Azaadamantane

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Compound of Interest

Compound Name: 2-Azaadamantane hydrochloride

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A comprehensive guide to the spectroscopic differences between 1-azaadamantane, 2-azaadamantane, and their corresponding ketone derivatives, providing researchers, scientists, and drug development professionals with the data and methodologies for their unambiguous identification.

The rigid, cage-like structure of adamantane and its heteroatom-containing analogs, azaadamantanes, has made them attractive scaffolds in medicinal chemistry and materials science. The precise placement of the nitrogen atom within the adamantane framework gives rise to isomers with distinct physicochemical properties. This guide provides a detailed spectroscopic comparison of 2-azaadamantane and its isomers, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-azaadamantane, 2-azaadamantane, 1-azaadamantan-4-one, and 2-azaadamantan-6-one, allowing for a direct comparison of their characteristic signals.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)

Compound	Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)
1-Azaadamantane	Data not available in a directly comparable format			
2-Azaadamantane	Data not available in a directly comparable format			
1-Azaadamantan-4-one	Data not available in a directly comparable format			
2-Azaadamantan-6-one HCl[1]	H (4H)	2.03–2.14	m	
H (4H)	2.38–2.47	m		
H (2H)	2.55	d	3.9	
H (2H)	3.69	s		
NH ₂ ⁺ (2H)	9.69	s		

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Compound	Carbon	Chemical Shift (ppm)
1-Azaadamantane	Data not available in a directly comparable format	
2-Azaadamantane	Data not available in a directly comparable format	
1-Azaadamantan-4-one	Data not available in a directly comparable format	
2-Azaadamantan-6-one HCl[1]	C	34.3
C	43.2	
C	46.0	
C=O	212.6	

IR Spectral Data

Table 3: Key IR Absorption Bands (cm^{-1})

Compound	Functional Group	Absorption Band (cm^{-1})
1-Azaadamantane	Data not available in a directly comparable format	
2-Azaadamantane	Data not available in a directly comparable format	
1-Azaadamantan-4-one[2][3]	C=O stretch	Thorough spectroscopic characterization performed, but specific data not readily available.
2-Azaadamantan-6-one	C=O stretch	Expected around 1700-1725 cm^{-1}

Mass Spectrometry Data

Table 4: Mass Spectrometry Fragmentation Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
1-Azaadamantane	Data not available in a directly comparable format	
2-Azaadamantane	Data not available in a directly comparable format	
1-Azaadamantan-4-one[2]	Purity and structure confirmed by mass spectrometry, but fragmentation data not detailed.	
2-Azaadamantan-6-one[1]	Characterized by low-resolution mass spectrometry.	

Experimental Protocols

Detailed experimental procedures are crucial for the accurate and reproducible acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the azaadamantane isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **¹³C NMR Acquisition:** Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence is used to obtain singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

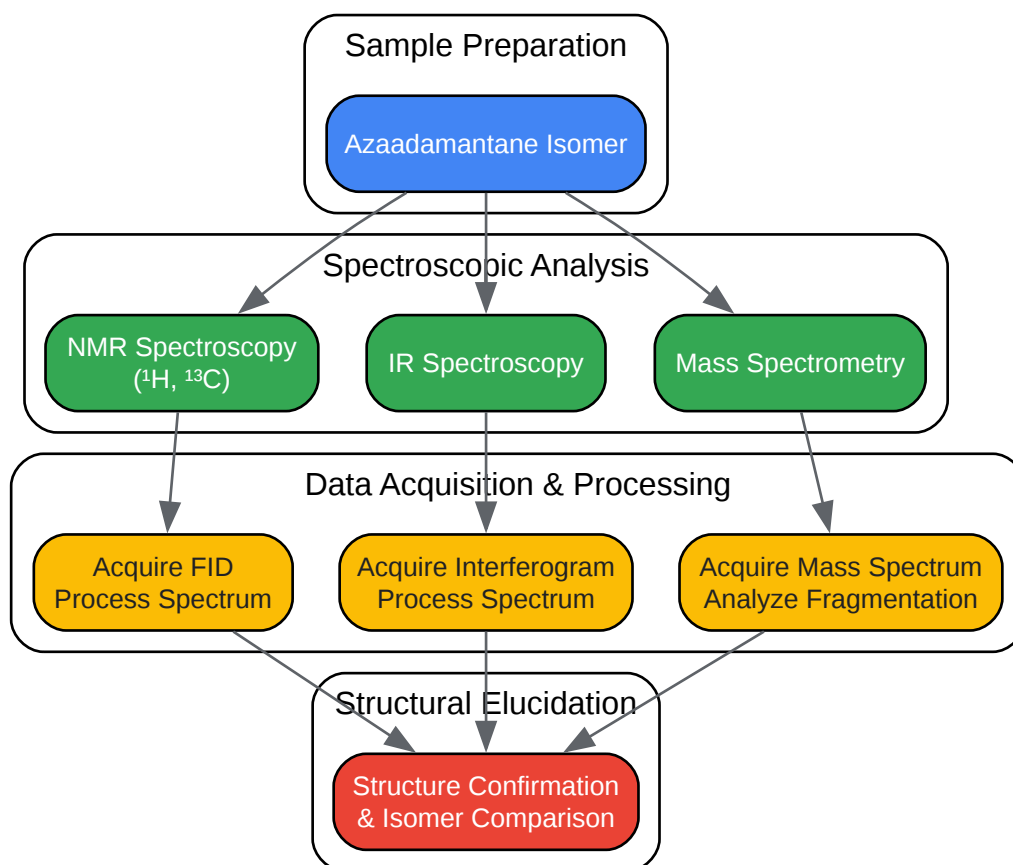
- **Sample Preparation:** For solid samples, the KBr pellet method is commonly used. Mix a small amount of the azaadamantane isomer (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.
- **IR Spectrum Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-N, C-H, and C=O stretching and bending vibrations.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the azaadamantane isomer into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS, to generate gas-phase ions.
- **Mass Analysis:** Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Analysis:** Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to identify characteristic fragmentation patterns that provide structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of azaadamantane isomers.



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A typical workflow for spectroscopic analysis.

This guide highlights the importance of a multi-technique spectroscopic approach for the definitive characterization of azaadamantane isomers. While a complete side-by-side dataset under identical conditions is not readily available in the literature, the provided data and protocols offer a solid foundation for researchers to conduct their own comparative analyses.

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